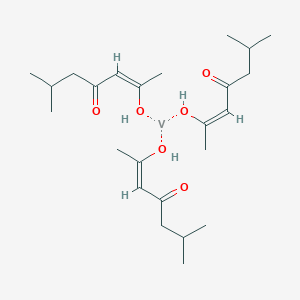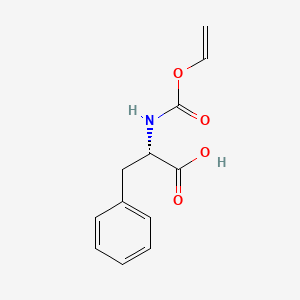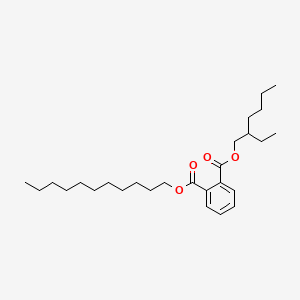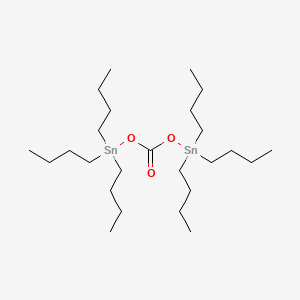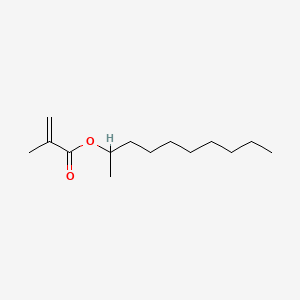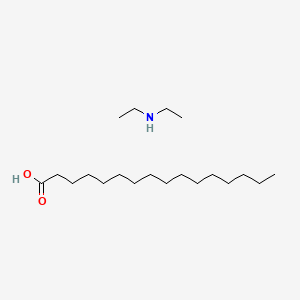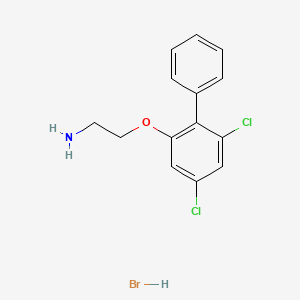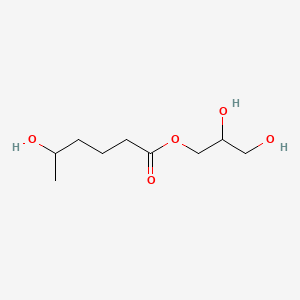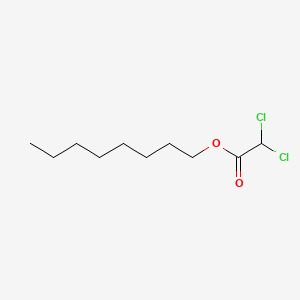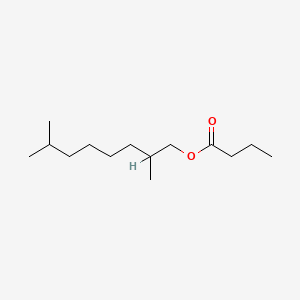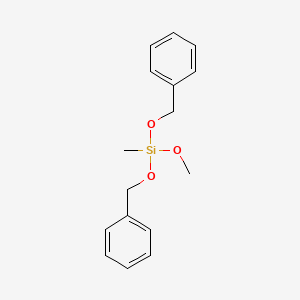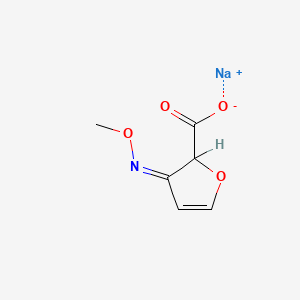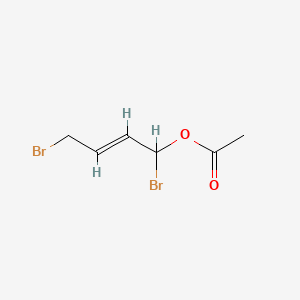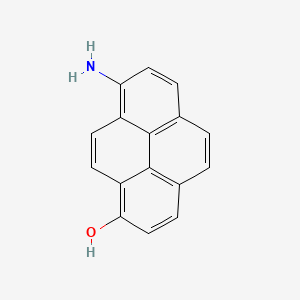
1-Pyrenol, 8-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrenol, 8-amino- is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound features an amino group at the 8th position and a hydroxyl group at the 1st position on the pyrene ring. This unique structure makes it valuable in various fields, including materials science, supramolecular chemistry, and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pyrenol, 8-amino- can be synthesized through several methods. One common approach involves the nitration of pyrene to form 1-nitropyrene, followed by reduction to yield 1-aminopyrene. Subsequent hydroxylation at the 1-position produces 1-Pyrenol, 8-amino-. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the transformations .
Industrial Production Methods: Industrial production of 1-Pyrenol, 8-amino- often employs large-scale nitration and reduction processes, followed by purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pyrenol, 8-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce various halogenated or nitrated pyrene derivatives .
Applications De Recherche Scientifique
1-Pyrenol, 8-amino- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Pyrenol, 8-amino- exerts its effects is primarily related to its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can influence the compound’s photophysical properties and its behavior in different environments . The molecular pathways involved often depend on the specific application, such as fluorescence quenching in biological imaging or charge transfer in electronic materials .
Comparaison Avec Des Composés Similaires
1-Pyrenol: Lacks the amino group at the 8th position, resulting in different reactivity and applications.
8-Aminopyrene: Lacks the hydroxyl group at the 1st position, affecting its photophysical properties and chemical behavior.
1-Hydroxypyrene: Similar to 1-Pyrenol, 8-amino-, but without the amino group, leading to different interactions and uses.
Uniqueness: 1-Pyrenol, 8-amino- is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and photophysical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
1732-31-6 |
|---|---|
Formule moléculaire |
C16H11NO |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
8-aminopyren-1-ol |
InChI |
InChI=1S/C16H11NO/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8,18H,17H2 |
Clé InChI |
RUDARYBURYHGPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


